molecular formula C33H47Cl2N5O3 B608449 Lanepitant dihydrochloride CAS No. 170508-05-1

Lanepitant dihydrochloride

Cat. No. B608449
M. Wt: 632.67
InChI Key: WURFRVBOVGQPHZ-QDSLRZTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanepitant HCl is a potent non-peptide neurokinin-1 receptor antagonist, inhibits neurogenic dural inflammation.

Scientific Research Applications

Migraine Research

Lanepitant dihydrochloride, a selective neurokinin-1 receptor antagonist, has been explored in the context of migraine treatment. Studies have investigated its effectiveness in both acute migraine relief and migraine prevention. However, research findings suggest that it may not be effective for these purposes. In acute migraine treatment, lanepitant did not significantly improve migraine pain or reduce the severity of migraine-associated symptoms. Similarly, in migraine prevention, daily administration of lanepitant did not show a significant reduction in migraine frequency compared to placebo (Goldstein et al., 1997); (Goldstein et al., 2001).

Pain Management

Lanepitant has been studied for its potential role in pain management. It was investigated for the treatment of osteoarthritis pain and painful diabetic neuropathy. The rationale was its ability to block substance P binding to the neurokinin-1 receptor, which is implicated in neurogenic inflammation and pain transmission. However, the studies concluded that lanepitant was not effective in alleviating pain associated with these conditions (Goldstein et al., 2000); (Goldstein et al., 2001).

Corneal Neovascularization Treatment

In the field of ophthalmology, lanepitant has been explored as a treatment for corneal neovascularization (CNV). Studies suggest that lanepitant, as an NK1 receptor antagonist, can be effective in reducing corneal hemangiogenesis and lymphangiogenesis, as well as leukocyte infiltration in CNV. This implies a potential therapeutic role for lanepitant in treating CNV through the inhibition of Substance P activity (Bignami et al., 2014).

properties

CAS RN

170508-05-1

Product Name

Lanepitant dihydrochloride

Molecular Formula

C33H47Cl2N5O3

Molecular Weight

632.67

IUPAC Name

(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride

InChI

InChI=1S/C33H45N5O3.2ClH/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H/t28-;;/m1../s1

InChI Key

WURFRVBOVGQPHZ-QDSLRZTOSA-N

SMILES

O=C(N[C@H](CC1=CNC2=C1C=CC=C2)CN(C(C)=O)CC3=CC=CC=C3OC)CN4CCC(N5CCCCC5)CC4.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lanepitant dihydrochloride;  LY-303870 dihydrochloride;  LY 303870 dihydrochloride;  LY303870 dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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